REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([Br:12])=[C:5]2[C:10]=1[C:9](=[O:11])[NH:8][CH:7]=[N:6]2.BrBr>C(O)(=O)C>[Br:12][C:4]1[S:3][CH:2]=[C:10]2[C:9](=[O:11])[NH:8][CH:7]=[N:6][C:5]=12
|
Name
|
product
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C2N=CNC(C21)=O)Br
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C2C1N=CNC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |